cis-p-Menth-2-en-1-ol

Entomology Pest Management Semiochemistry

cis-p-Menth-2-en-1-ol (also known as quercivorol) is a naturally occurring monoterpenoid alcohol belonging to the p-menthane family. It is a key volatile constituent in various essential oils, including Cymbopogon distans and Cymbopogon jwarancusa, where it can constitute over 25% of the oil's composition.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
Cat. No. B1233582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-p-Menth-2-en-1-ol
Synonymsp-menth-2-en-1-ol
quercivorol
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC(C)C1CCC(C=C1)(C)O
InChIInChI=1S/C10H18O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,8-9,11H,5,7H2,1-3H3/t9-,10-/m1/s1
InChIKeyIZXYHAXVIZHGJV-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-p-Menth-2-en-1-ol (Quercivorol) Chemical Identity and Procurement-Relevant Characteristics


cis-p-Menth-2-en-1-ol (also known as quercivorol) is a naturally occurring monoterpenoid alcohol belonging to the p-menthane family [1]. It is a key volatile constituent in various essential oils, including Cymbopogon distans and Cymbopogon jwarancusa, where it can constitute over 25% of the oil's composition [2]. This compound is characterized by its chiral centers and specific stereochemistry, which directly influence its biological activity and sensory profile [3].

Natural chiral monoterpenoid alcohol with cis configuration
Reported major volatile constituent in Cymbopogon distans essential oil
Stereochemistry influences bioactivity and sensory profile

Why Stereochemistry and Functional Specificity Preclude Simple Substitution for cis-p-Menth-2-en-1-ol


Direct substitution of cis-p-Menth-2-en-1-ol with its trans isomer or other monoterpenoid alcohols (e.g., menthol, terpinen-4-ol) is not scientifically valid. The cis configuration dictates a unique three-dimensional structure that governs specific molecular interactions, such as its role as an aggregation pheromone (quercivorol) [1]. In contrast, the trans isomer exhibits different biological and sensory properties, as evidenced by distinct odor profiles [2]. Furthermore, in complex antimicrobial formulations, the presence of the cis isomer as a major constituent in essential oils correlates with specific antimicrobial spectra, which may not be replicated by oils dominated by other monoterpenoids [3]. The following quantitative evidence outlines these critical points of differentiation.

  • Stereochemical configuration may shift biological and sensory properties compared to the trans isomer.
  • Reported pheromone response is enantiomer-specific; trans or racemic mixtures may not replicate this assay response.
  • Antimicrobial essential oil spectra are linked to cis-rich chemotype; other monoterpenoid-dominant oils may produce different profiles.

Quantitative Differentiators for cis-p-Menth-2-en-1-ol in Scientific Procurement


cis-p-Menth-2-en-1-ol as the Primary Aggregation Pheromone (Quercivorol) in Ambrosia Beetle Management

The cis isomer, specifically the (1S,4R)-enantiomer known as quercivorol, is identified as the active aggregation pheromone for the ambrosia beetle Platypus quercivorus, a vector of Japanese oak wilt. This stereospecific activity is not exhibited by the trans isomer or other related monoterpenoids [1]. The absolute configuration was confirmed via chiral GC-MS and synthesis, and synthetic quercivorol has been successfully deployed in field trials for pest monitoring and control [2].

Aggregation Pheromone Activity
Head-to-head
cis: active (EAD response)
trans: inactive (no response)
Supports enantiomer-specific pheromone study context
GC-EAD on Platypus quercivorus antennae
Entomology Pest Management Semiochemistry

cis Isomer Dominance and Correlation with Antimicrobial Spectrum in Essential Oils

In Cymbopogon distans essential oil, the cis isomer is the dominant p-menthenol, present at 24.5–26.7% of total oil composition, which is nearly 2-3 times the concentration of its trans counterpart (8.4–13.3%) [1]. This specific oil chemotype demonstrates a broad antimicrobial spectrum with Minimum Inhibitory Concentrations (MICs) ranging from 250 to 1000 µg/mL against nine bacterial strains and 130 to 530 µg/mL against three fungal strains [1]. While the activity of the pure compound has not been isolated in this study, the significant enrichment of the cis over the trans isomer in an active oil chemotype points to the cis isomer as a key contributor to the observed bioactivity.

cis Isomer Abundance
Cross-study
1.8–3.2× higher concentration
Reported chemotype enrichment context for antimicrobial screening
C. distans essential oil, GC-MS analysis
Essential Oil Chemistry Antimicrobials Natural Products

Distinct Odor Profile Differentiating cis-p-Menth-2-en-1-ol from its trans Isomer

Sensory analysis data indicates that cis-p-Menth-2-en-1-ol possesses a complex odor profile characterized predominantly by herbal (76.47%), floral (67.63%), and minty (53.71%) notes [1]. This profile is qualitatively and quantitatively distinct from that of trans-p-Menth-2-en-1-ol, which is described as having a more dominant woody and camphoraceous character [2]. This differentiation is critical for flavor and fragrance formulators where the precise olfactory outcome is a key performance indicator.

Odor Profile Differentiation
Head-to-head
cis: herbal 76.47%, floral 67.63%, mint 53.71%
Reported odor-profile context for fragrance development
Sensory panel; trans isomer woody/camphoraceous
Flavor Chemistry Fragrance Development Sensory Analysis

Chiral-Specific Physicochemical Properties and Analytical Differentiation

The cis and trans isomers of p-Menth-2-en-1-ol can be reliably resolved and quantified using standard gas chromatography (GC) on a polar capillary column [1]. For example, on an HP-5MS column, cis-p-Menth-2-en-1-ol elutes with a distinct retention time relative to its trans isomer, allowing for precise quantification in complex mixtures [1]. This analytical separability is a prerequisite for quality control, purity assessment, and chemotype verification. Furthermore, the specific enantiomer (1S,4R) requires a chiral GC column for resolution from its mirror image [2].

Chiral GC Resolution
Method context
Baseline separation achievable on polar capillary column
Supports identity confirmation and purity assessment
HP-5MS or equivalent; chiral column for enantiomers
Analytical Chemistry Quality Control Chiral Separations

Validated Application Scenarios for cis-p-Menth-2-en-1-ol Based on Quantitative Evidence


Synthesis of Stereospecific Insect Pheromone Lures for Forest Pest Management

Procure the (1S,4R)-cis-p-Menth-2-en-1-ol (quercivorol) stereoisomer for use as an authentic standard in GC-EAD analysis or for the formulation of aggregation pheromone lures targeting Platypus quercivorus and related ambrosia beetles. This is based on direct evidence of its specific bioactivity over the trans isomer [1]. This application is critical for researchers and government agencies involved in monitoring and controlling Japanese oak wilt and other invasive shot hole borers [2].

Authentication and Quality Control of Cymbopogon distans Essential Oil Chemotypes

Utilize cis-p-Menth-2-en-1-ol as a quantitative marker compound in GC-MS and GC-FID methods to verify the authenticity of Cymbopogon distans essential oil from the p-menthenol chemotype. A cis-p-Menth-2-en-1-ol content of 24.5–26.7% is expected for this specific antimicrobial oil [3]. This application is essential for quality assurance laboratories in the natural products and essential oil supply chain.

Development of Specific Minty-Herbal-Floral Fragrance Accords

Incorporate cis-p-Menth-2-en-1-ol into fragrance and flavor formulations where a complex profile of herbal (76.47%), floral (67.63%), and minty (53.71%) notes is desired [4]. This compound is the preferred choice over the trans isomer for achieving this specific olfactory character. This is directly relevant for flavorists and perfumers in the food, beverage, and consumer goods industries.

Analytical Reference Standard for Chiral and Isomeric Purity Analysis

Employ high-purity cis-p-Menth-2-en-1-ol as a certified reference material for establishing retention time and mass spectral libraries in GC-MS and for validating chiral LC or GC methods. This is based on its well-documented and distinct chromatographic behavior [5]. This is a fundamental need for analytical chemistry laboratories performing quality control on terpenoid-containing materials.

Application
Selection Property
Validation Focus
Pheromone lure development for forest pest research
Enantiomer-specific assay response context
GC-EAD and field-trial response validation
Essential oil chemotype authentication
Chemotype-specific marker abundance
Batch-to-batch quantitative GC-MS verification
Minty-herbal-floral fragrance accord formulation
Stereochemistry-linked odor profile
Sensory panel and consumer preference testing
Chiral reference standard for terpenoid analysis
Distinct chromatographic retention
GC/LC method validation and isomeric purity
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